2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
Description
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core substituted with a methyl group at position 4 and a benzylsulfonyl moiety at position 2. The benzylsulfonyl group (C₆H₅CH₂SO₂-) introduces strong electron-withdrawing characteristics, while the methyl group contributes steric simplicity. This compound is hypothesized to exhibit biological activity modulated by its substituents, though direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZNBSKVEAVOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylsulfonyl chloride with a suitable cyclopentadiene derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The nature of the substituent at position 2 significantly influences electronic properties and biological interactions. Key analogs include:
Sulfanyl (Thioether) Derivatives
- 2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine (C₁₄H₁₃ClN₂S, 276.78 g/mol) : The 4-chlorophenylsulfanyl group (Cl-C₆H₄-S-) is less electron-withdrawing than the benzylsulfonyl group. Higher lipophilicity (logP ~3.2 estimated) compared to the sulfonyl analog. Potential for altered receptor binding due to reduced polarity.
- 2-[(2-Chlorobenzyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine (C₁₅H₁₅ClN₂S, 290.81 g/mol) : The 2-chlorobenzylsulfanyl group introduces ortho-chlorine, enhancing steric hindrance and lipophilicity.
Pyrrolidinyl and Other Nitrogenous Substituents
- 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta(d)pyrimidine (C₁₂H₁₇N₃, 203.28 g/mol) : The pyrrolidinyl group introduces a basic amine, increasing solubility in acidic conditions.
Substituent Variations at Position 4
The methyl group at position 4 is a common feature, but analogs with bulkier substituents exist:
- Commercial use for medicinal purposes suggests targeted biological activity.
Core Structure Modifications
- Compound 33 (σ1R antagonist) highlights the importance of a 4-(3-(4-methylpiperidinyl)propoxy) chain for receptor affinity.
Molecular and Electronic Profiles
- Lipophilicity : Benzylsulfonyl derivatives are less lipophilic (estimated logP ~2.5) than sulfanyl analogs (logP ~3.2) due to the polar sulfonyl group.
- Solubility : Pyrrolidinyl and sulfonyl groups enhance aqueous solubility compared to sulfanyl derivatives.
Biological Activity
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound, with a molecular formula of and a molar mass of 288.36 g/mol, has been studied for various biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties.
The compound's structure features a benzylsulfonyl group attached to a cyclopentapyrimidine framework, which is crucial for its biological activity. This unique arrangement allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molar Mass | 288.36 g/mol |
| CAS Number | 477852-31-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its antiproliferative effects against colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents such as oxaliplatin and 5-fluorouracil (5-FU).
Key Findings:
- Compound 3g showed an IC50 of 11.79 µM against LoVo cells, outperforming both oxaliplatin and 5-FU.
- Structure-activity relationship (SAR) studies suggested that the presence of polar groups in specific positions enhances activity.
| Compound | IC50 (µM) | Comparison with Standards |
|---|---|---|
| 3g | 11.79 | More active than oxaliplatin and 5-FU |
| 3a | 14.99 | Comparable to standards |
| Oxaliplatin | 19.51 | Reference value |
| 5-FU | 19.99 | Reference value |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary screening indicated that it possesses activity against various bacterial strains, suggesting its potential use in treating infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest interactions with key enzymes involved in cancer proliferation and inflammation pathways.
Case Studies
-
Colorectal Cancer Study :
- A study published in PMC evaluated the antiproliferative activity of various synthesized derivatives of cyclopentapyrimidines against colorectal cancer cell lines.
- The study concluded that compounds with specific substitutions on the aryl group significantly enhanced cytotoxicity.
-
Antimicrobial Screening :
- Another research effort focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives showed promising inhibitory effects compared to standard antibiotics.
Q & A
Q. What analytical techniques are critical for purity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
